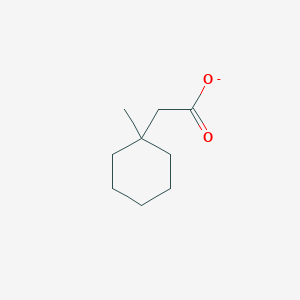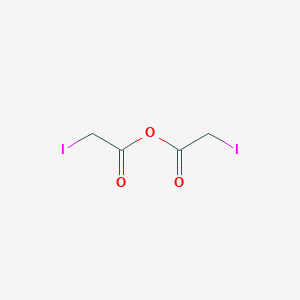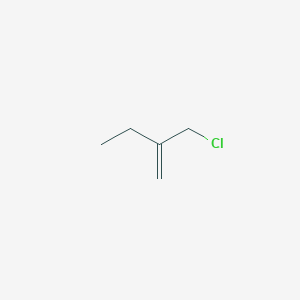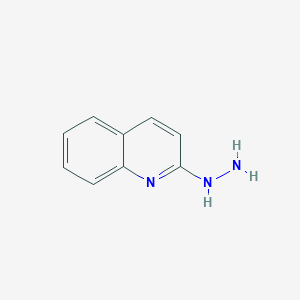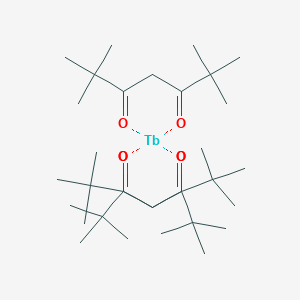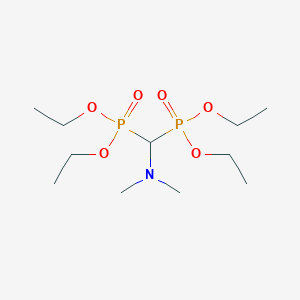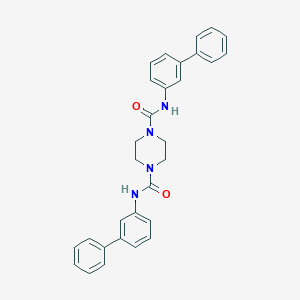
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide, also known as BPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are widely used in the pharmaceutical industry for their various biological activities.
Mécanisme D'action
The mechanism of action of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to have various biochemical and physiological effects on cancer cells and inflammatory cells. It induces apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has several advantages for lab experiments. It is a synthetic compound with a high yield, making it cost-effective for research purposes. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is also relatively stable and can be easily purified and characterized by various spectroscopic techniques. However, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also has limited bioavailability, which can affect its effectiveness in vivo.
Orientations Futures
There are several future directions for 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide research. One potential direction is to investigate its use in combination therapy with other anticancer or anti-inflammatory agents. Another direction is to develop more potent and selective derivatives of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide with improved pharmacological properties. Additionally, the development of drug delivery systems that can enhance the bioavailability of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide in vivo could also be explored.
Conclusion
In conclusion, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications in cancer treatment and inflammatory diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Although 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments, it has several advantages and future directions for research. Further studies are needed to fully understand the potential of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide involves the reaction of 1,4-dicarboxylic acid with 3-phenylphenylamine in the presence of a coupling reagent. The resulting product is purified through recrystallization and characterized by various spectroscopic techniques. The yield of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide synthesis is relatively high, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has also been investigated for its anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
6954-49-0 |
|---|---|
Nom du produit |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
Formule moléculaire |
C30H28N4O2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36) |
Clé InChI |
IQQBOFWGDHWBNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Synonymes |
N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




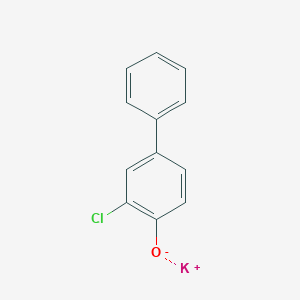
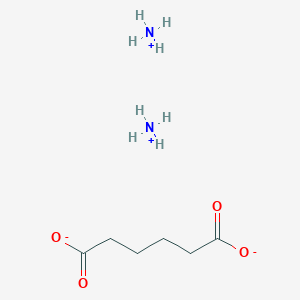
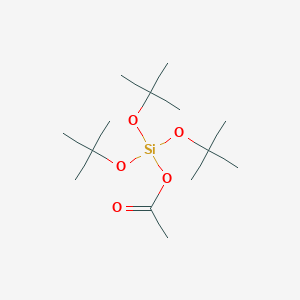
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
